molecular formula C15H16N2O2 B2566086 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline CAS No. 2097903-83-6

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline

Cat. No.: B2566086
CAS No.: 2097903-83-6
M. Wt: 256.305
InChI Key: QCKCYFNSPZPDBP-UHFFFAOYSA-N
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Description

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is a heterocyclic compound that features a quinoline core structure with a 3-methoxypyrrolidine-1-carbonyl substituent. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxypyrrolidine moiety enhances the compound’s potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

    Introduction of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxypyrrolidine moiety can enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is unique due to the presence of the methoxypyrrolidine moiety, which enhances its pharmacological properties compared to simpler quinoline derivatives. This structural modification allows for improved binding to biological targets and increased biological activity .

Properties

IUPAC Name

(3-methoxypyrrolidin-1-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-12-8-9-17(10-12)15(18)14-7-6-11-4-2-3-5-13(11)16-14/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKCYFNSPZPDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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